2-Propanamine, 1,3-dimethoxy-, hydrochloride
CAS No.: 114261-15-3
Cat. No.: VC0168395
Molecular Formula: C5H14ClNO2
Molecular Weight: 155.62316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114261-15-3 |
|---|---|
| Molecular Formula | C5H14ClNO2 |
| Molecular Weight | 155.62316 |
| IUPAC Name | 1,3-dimethoxypropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H13NO2.ClH/c1-7-3-5(6)4-8-2;/h5H,3-4,6H2,1-2H3;1H |
| SMILES | COCC(COC)N.Cl |
Introduction
Chemical Identity and Structure
2-Propanamine, 1,3-dimethoxy-, hydrochloride, also known as 1,3-dimethoxypropan-2-amine hydrochloride, is a chemical entity characterized by a propane backbone with an amine group at the 2-position and methoxy groups at the 1 and 3 positions, converted to its hydrochloride salt. The compound contains a basic nitrogen atom bonded to hydrogen atoms, while the methoxy groups (-OCH3) at carbon positions 1 and 3 provide distinctive reactivity patterns.
Chemical Identifiers
Table 1: Chemical Identifiers for 2-Propanamine, 1,3-dimethoxy-, hydrochloride
| Identifier Type | Value |
|---|---|
| CAS Number | 114261-15-3 |
| IUPAC Name | 1,3-dimethoxypropan-2-amine;hydrochloride |
| Molecular Formula | C5H14ClNO2 |
| Molecular Weight | 155.62316 g/mol |
| Standard InChI | InChI=1S/C5H13NO2.ClH/c1-7-3-5(6)4-8-2;/h5H,3-4,6H2,1-2H3;1H |
| SMILES | COCC(COC)N.Cl |
| MDL Number | MFCD27964297 |
| PubChem Compound ID | 18427749 |
| InChIKey | UXTMZEUXBGJMCH-UHFFFAOYSA-N |
The compound is the hydrochloride salt of 1,3-dimethoxypropan-2-amine (free base), which has its own distinct CAS number (78531-29-0) . This distinction is important for chemical searches and regulatory documentation, as the properties of the free base differ from those of the hydrochloride salt.
Physical and Chemical Properties
2-Propanamine, 1,3-dimethoxy-, hydrochloride possesses distinctive physical and chemical properties that influence its behavior in various systems. The molecule contains three main functional groups: an amine group and two methoxy groups, with the amine protonated to form the hydrochloride salt.
Physical Properties
The compound typically appears as a solid at room temperature. The presence of the hydrochloride salt increases its stability and typically improves its shelf life compared to the free base. The ionic character of the hydrochloride salt affects its solubility profile, making it more soluble in polar solvents compared to non-polar solvents.
Structural Properties
The compound contains a central carbon atom (C-2) with an amino group, flanked by two methylene carbon atoms (C-1 and C-3), each bearing a methoxy group. This arrangement creates a symmetrical structure around the central carbon atom, which can influence its reactivity and interactions with biological systems .
Chemical Reactivity
2-Propanamine, 1,3-dimethoxy-, hydrochloride can participate in various chemical reactions typical of amines and methoxy groups:
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The amine group can act as a nucleophile in substitution reactions
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The methoxy groups can undergo cleavage under acidic conditions
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The compound can form salts with various acids due to the basic nature of the amine group
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It can participate in hydrogen bonding through the amine group and oxygen atoms of the methoxy groups
Synthesis and Preparation
The synthesis of 2-Propanamine, 1,3-dimethoxy-, hydrochloride typically follows established organic chemistry procedures for preparing functionalized amines and their corresponding salts.
Synthetic Routes
The general synthetic approach involves the reaction of appropriate precursors to form the amine structure, followed by conversion to its hydrochloride salt. This process typically employs standard organic synthesis techniques such as nucleophilic substitution reactions.
A possible synthetic route may involve:
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Preparation of a suitable 1,3-dimethoxypropane derivative
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Introduction of an amine group at the 2-position through nucleophilic substitution or reductive amination
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
Purification Methods
Purification of 2-Propanamine, 1,3-dimethoxy-, hydrochloride can be achieved through:
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Recrystallization from suitable solvent systems
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Column chromatography with appropriate stationary and mobile phases
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Precipitation techniques leveraging solubility differences between the compound and impurities
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Acute Toxicity | Harmful if swallowed |
| H315 | Skin Irritation | Causes skin irritation |
| H319 | Eye Irritation | Causes serious eye irritation |
| H335 | STOT SE | May cause respiratory irritation |
These classifications indicate that the compound requires careful handling to avoid adverse health effects .
Analytical Characterization
Analytical characterization of 2-Propanamine, 1,3-dimethoxy-, hydrochloride can be performed using various instrumental techniques to confirm its identity, purity, and structural features.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of the compound:
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¹H NMR would show signals for:
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Methoxy protons (typically around 3.3-3.4 ppm)
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Methylene protons adjacent to methoxy groups
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Methine proton at C-2
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Amine protons (which may appear broadened due to exchange)
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¹³C NMR would display signals for:
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Methoxy carbon atoms
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Methylene carbon atoms at C-1 and C-3
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Methine carbon atom at C-2
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Mass Spectrometry
Mass spectrometry would typically show:
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Molecular ion peak corresponding to the free base (M⁺, m/z = 119)
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Fragment ions resulting from cleavage of methoxy groups
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Fragment ions resulting from cleavage adjacent to the amine group
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to:
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Assess the purity of the compound
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Separate it from related compounds or impurities
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Quantify the compound in various matrices
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume